molecular formula C6H9NO B1377553 5-Azaspiro[2.4]heptan-6-one CAS No. 1783637-53-5

5-Azaspiro[2.4]heptan-6-one

Cat. No. B1377553
M. Wt: 111.14 g/mol
InChI Key: PBPXYUDWJDBQTL-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-6-one is a chemical compound with the CAS Number: 1783637-53-5 . It has a molecular weight of 111.14 and its IUPAC name is 5-azaspiro[2.4]heptan-6-one .


Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptan-6-one has been reported in the literature. For example, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[2.4]heptan-6-one is 1S/C6H9NO/c8-5-3-6(1-2-6)4-7-5/h1-4H2, (H,7,8) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Azaspiro[2.4]heptan-6-one is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 , a boiling point of 302.6±11.0 °C at 760 mmHg , and a flash point of 169.3±4.2 °C .

Scientific Research Applications

Antibacterial Activity in Respiratory Pathogens

5-Azaspiro[2.4]heptan-6-one derivatives have shown potent antibacterial activity against various respiratory pathogens, including both gram-positive and gram-negative strains, as well as atypical and multidrug-resistant bacteria. A study demonstrated that these compounds, particularly a compound with the (S)-configuration, were effective in vitro and in vivo against pathogens like Streptococcus pneumoniae, Staphylococcus aureus, and others, showing promise in treating respiratory tract infections (Odagiri et al., 2013).

Synthesis for Drug Discovery

5-Azaspiro[2.4]heptan-6-one and its variants are synthesized for potential applications in drug discovery. For instance, angular azaspiro[3.3]heptanes have been synthesized, which are valuable for the development of drug libraries and individual pharmaceutical compounds (Guerot et al., 2011).

Dopamine D3 Receptor Antagonists

A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified as having high affinity and selectivity at the dopamine D3 receptor, a target of interest in treating various conditions. These compounds have shown favorable pharmacokinetic properties and developability characteristics, indicating potential use in neuropsychiatric and addiction medicine (Micheli et al., 2016).

JAK1-selective Inhibitor

Research has led to the identification of 5-azaspiro[2.4]heptan-6-one derivatives as JAK1 selective inhibitors. These compounds, particularly one known as (R)-6c, demonstrated efficacy against JAK1 with significant selectivity over JAK2, showing potential for treating conditions mediated by these kinases (Chough et al., 2018).

Orexin Receptor Antagonists

5-Azaspiro[2.4]heptan-6-one derivatives have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists. These compounds exhibit good oral bioavailability and brain penetration, with low cytochrome P450 inhibition potential, suggesting their use in treating sleep disorders and other conditions related to orexin signaling (Stasi et al., 2013).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids using 2-azaspiro[3.3]heptane derivatives has been explored, adding to the array of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Safety And Hazards

The safety information for 5-Azaspiro[2.4]heptan-6-one indicates that it is flammable, as indicated by the flame pictogram . The hazard statements include H225 , and the precautionary statements include P210, P273, P243, and P403 .

properties

IUPAC Name

5-azaspiro[2.4]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-3-6(1-2-6)4-7-5/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPXYUDWJDBQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.4]heptan-6-one

CAS RN

1783637-53-5
Record name 5-azaspiro[2.4]heptan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org

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